Jnk-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

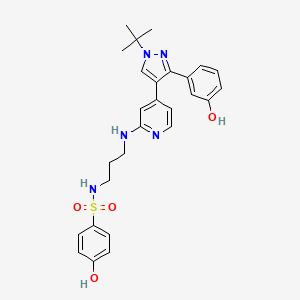

Molecular Formula |

C27H31N5O4S |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

N-[3-[[4-[1-tert-butyl-3-(3-hydroxyphenyl)pyrazol-4-yl]-2-pyridinyl]amino]propyl]-4-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C27H31N5O4S/c1-27(2,3)32-18-24(26(31-32)20-6-4-7-22(34)16-20)19-12-15-29-25(17-19)28-13-5-14-30-37(35,36)23-10-8-21(33)9-11-23/h4,6-12,15-18,30,33-34H,5,13-14H2,1-3H3,(H,28,29) |

InChI Key |

DXOOEWGOXWQIJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)O)C3=CC(=NC=C3)NCCCNS(=O)(=O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

JNK-IN-14: A Technical Guide to a Potent Class of Covalent JNK Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a potent and selective class of c-Jun N-terminal kinase (JNK) inhibitors, herein referred to by the series identifier "JNK-IN". While the specific compound "JNK-IN-14" is not explicitly detailed in the available scientific literature, it is understood to belong to a well-characterized series of covalent inhibitors developed as powerful tools for studying JNK-dependent signal transduction. This document will focus on the core principles, quantitative data, and experimental methodologies associated with the most prominent members of this inhibitor class, such as JNK-IN-8 and JNK-IN-11.

Introduction to JNK and the JNK-IN Series of Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] There are three main JNK genes (JNK1, JNK2, and JNK3) which, through alternative splicing, produce up to ten different protein isoforms.[1] JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is found predominantly in the nervous system.[1] JNKs are key mediators of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1][2] The JNK signaling pathway is implicated in a wide array of cellular processes such as proliferation, apoptosis, differentiation, and inflammation. Consequently, dysregulation of JNK signaling is associated with numerous human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

The JNK-IN series of compounds represents a significant advancement in the development of JNK-targeted therapeutics. These molecules are irreversible inhibitors that form a covalent bond with a conserved cysteine residue located near the ATP-binding pocket of JNK isoforms. This covalent mechanism of action leads to high potency and prolonged target engagement, making them invaluable as chemical probes to investigate the physiological and pathological roles of JNK signaling.

Quantitative Data: Potency and Selectivity

The potency of the JNK-IN series has been extensively characterized through both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against the three JNK isoforms and the half-maximal effective concentration (EC50) for the inhibition of c-Jun phosphorylation in cellular models.

Table 1: Biochemical Potency of JNK-IN Inhibitors against JNK Isoforms

| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |

| JNK-IN-1 | 7,780 | 4,230 | 7,750 |

| JNK-IN-2 | 809 | 1,140 | 709 |

| JNK-IN-5 | 2.11 | 1.93 | 0.96 |

| JNK-IN-7 | 1.54 | 1.99 | 0.75 |

| JNK-IN-8 | 4.67 | 18.7 | 0.98 |

| JNK-IN-11 | 1.34 | 0.50 | 0.50 |

| JNK-IN-12 | 13 | 11.3 | 11.0 |

Data compiled from publicly available research.

Table 2: Cellular Potency of JNK-IN Inhibitors

| Compound | c-Jun Phosphorylation EC50 (HeLa cells, nM) | c-Jun Phosphorylation EC50 (A375 cells, nM) |

| JNK-IN-2 | 704 | 2,400 |

| JNK-IN-5 | 118 | 32 |

| JNK-IN-7 | 130 | 244 |

| JNK-IN-8 | 486 | 338 |

| JNK-IN-11 | 48 | 8.6 |

| JNK-IN-12 | 605 | 134 |

Data compiled from publicly available research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the JNK-IN series of inhibitors.

In Vitro JNK Kinase Activity Assay (Luminescent Kinase Assay)

This protocol is a representative method for determining the biochemical IC50 of an inhibitor against purified JNK enzymes.

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

-

Recombinant active JNK1, JNK2, or JNK3 enzyme.

-

JNK substrate (e.g., GST-c-Jun).

-

ATP solution.

-

JNK-IN compound series diluted in DMSO.

-

ADP-Glo™ Kinase Assay reagents (Promega).

-

-

Assay Procedure:

-

Prepare serial dilutions of the JNK-IN inhibitor in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

-

Add 2 µL of a solution containing the JNK enzyme and the GST-c-Jun substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular c-Jun Phosphorylation Assay (Western Blot)

This protocol describes the measurement of JNK activity in a cellular context by quantifying the phosphorylation of its direct substrate, c-Jun.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or A375) in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of the JNK-IN inhibitor or DMSO for 1-2 hours.

-

Stimulate the JNK pathway by exposing the cells to a stressor (e.g., anisomycin, UV irradiation, or TNF-α) for a predetermined time (e.g., 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-c-Jun (e.g., Ser63 or Ser73).

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with antibodies against total c-Jun and a housekeeping protein (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities for phospho-c-Jun, total c-Jun, and the loading control.

-

Calculate the normalized phospho-c-Jun levels.

-

Plot the normalized phospho-c-Jun levels against the inhibitor concentration to determine the EC50 value.

-

Kinase Selectivity Profiling (KINOMEscan™)

This methodology provides a broad assessment of an inhibitor's selectivity across the human kinome.

-

Principle: The assay is based on a competitive binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of a large panel of kinases.

-

Procedure:

-

The JNK-IN inhibitor is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of human kinases.

-

The amount of each kinase bound to an immobilized ligand in the presence of the test compound is compared to a DMSO control.

-

The results are typically reported as the percentage of kinase remaining bound in the presence of the inhibitor. A lower percentage indicates a stronger interaction.

-

-

Data Interpretation: The selectivity profile is visualized to identify off-target kinases that are significantly inhibited by the compound. This is crucial for understanding the potential for polypharmacology and off-target effects.

Visualizations: Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

Caption: The canonical JNK signaling cascade.

Experimental Workflow for JNK Inhibitor Characterization

Caption: Workflow for characterizing a novel JNK inhibitor.

Mechanism of Covalent Inhibition by the JNK-IN Series

Caption: Covalent inhibition of JNK by a JNK-IN compound.

References

JNK-IN-14 in Inflammatory Response Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Jun N-terminal kinases (JNKs) are critical mediators of inflammatory signaling pathways, making them attractive therapeutic targets for a range of inflammatory diseases. JNK-IN-14 is a potent, covalent inhibitor of JNK isoforms. While specific data on the direct role of this compound in inflammatory responses is limited in publicly available research, its mechanism of action and the well-established role of the JNK pathway in inflammation suggest its potential as a valuable research tool and therapeutic lead. This technical guide provides an in-depth overview of the JNK signaling pathway in inflammation, the known properties of this compound, and detailed experimental protocols to investigate its anti-inflammatory effects. Information on the closely related and more extensively studied covalent inhibitor, JNK-IN-8, is included to provide a fuller context for the potential applications of this compound.

Introduction to JNK Signaling in Inflammation

The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) cascades, is a key regulator of cellular responses to stress stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] Dysregulation of the JNK pathway is implicated in the pathogenesis of numerous inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Upon activation by upstream kinases (MKK4 and MKK7), JNKs phosphorylate a variety of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex.[1] This leads to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and matrix metalloproteinases (MMPs), which contribute to the inflammatory response and tissue damage. The JNK family comprises three isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain.

This compound: A Potent Covalent JNK Inhibitor

This compound is a potent inhibitor of the JNK family of kinases. As a covalent inhibitor, it forms a stable, irreversible bond with a specific cysteine residue near the ATP-binding pocket of the JNK enzymes, leading to sustained inhibition. This mechanism of action can offer advantages in terms of potency and duration of action compared to reversible inhibitors.

Quantitative Data

While extensive data on the anti-inflammatory effects of this compound are not yet available in the literature, its high potency against the JNK isoforms has been established.

| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |

| This compound | 1.81 | 12.7 | 10.5 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway in Inflammation

The following diagram illustrates the central role of the JNK pathway in transducing inflammatory signals.

References

JNK-IN-14: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNK-IN-14 is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes. As members of the mitogen-activated protein kinase (MAPK) superfamily, JNKs are key transducers of stress signals, regulating apoptosis, inflammation, cell differentiation, and proliferation. Dysregulation of the JNK signaling pathway has been implicated in various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a valuable tool for researchers investigating the physiological and pathological roles of the JNK signaling pathway.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the IUPAC name N-[3-[[4-[1-tert-butyl-3-(3-hydroxyphenyl)pyrazol-4-yl]pyridin-2-yl]amino]propyl]-4-hydroxybenzenesulfonamide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C27H31N5O4S |

| Molecular Weight | 521.6 g/mol |

| IUPAC Name | N-[3-[[4-[1-tert-butyl-3-(3-hydroxyphenyl)pyrazol-4-yl]pyridin-2-yl]amino]propyl]-4-hydroxybenzenesulfonamide |

| SMILES | CC(C)(C)n1c(c(c2ccc(O)cc2)nn1)c3cc(nccc3)NCCCNS(=O)(=O)c4ccc(O)cc4 |

| InChI | InChI=1S/C27H31N5O4S/c1-27(2,3)32-29-21(20-9-8-16-22(28-20)30-12-6-13-29)19-7-5-14-23(24(19)31-32)17-4-10-25(33)11-15-17/h4-5,7-11,14-16,28,33H,6,12-13H2,1-3H3,(H,30,31) |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the three JNK isoforms: JNK1, JNK2, and JNK3. It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of JNK. The inhibitory activity of this compound against the different JNK isoforms is detailed in the table below.

| Target | IC50 (nM) |

| JNK1 | 1.81[1] |

| JNK2 | 12.7[1] |

| JNK3 | 10.5[1] |

The inhibition of JNK activity by this compound leads to downstream effects on cellular processes regulated by the JNK signaling pathway. Notably, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines.[1]

JNK Signaling Pathway

The JNK signaling pathway is a tiered kinase cascade that is activated by a variety of cellular stresses and inflammatory cytokines. The core of the pathway consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK). Upon activation by upstream stimuli, a MAP3K phosphorylates and activates a MAP2K (MKK4 or MKK7), which in turn dually phosphorylates and activates JNK on threonine and tyrosine residues within its activation loop. Activated JNK then phosphorylates a range of substrate proteins, including the transcription factor c-Jun, leading to the regulation of gene expression and subsequent cellular responses.

Caption: The JNK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, the synthesis of similar pyrazole-based benzenesulfonamide derivatives typically involves a multi-step process. A general approach would likely involve the synthesis of the core pyrazole structure, followed by coupling with the pyridine moiety, and finally the addition of the propyl-benzenesulfonamide side chain. The synthesis of a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, has been described and involves a triethylamine-mediated sulfonamidation reaction of a 5-aminopyrazole with a sulfonyl chloride in acetonitrile.

JNK Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against JNK enzymes.

Materials:

-

Recombinant active JNK1, JNK2, or JNK3 enzyme

-

JNK substrate (e.g., GST-c-Jun)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

This compound

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the JNK enzyme, JNK substrate, and the various concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using an appropriate method, such as a phosphospecific antibody in an ELISA format or by measuring ADP production using a commercial kit.

-

Calculate the percentage of JNK inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: A generalized workflow for an in vitro JNK kinase inhibition assay.

Cell Cycle Analysis by Flow Cytometry

This protocol describes a method to analyze the effect of this compound on the cell cycle distribution of a cell population using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

PI/RNase A staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This protocol details a method to detect apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period.

-

Harvest both the adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Caption: Logical flow for the classification of cells in an Annexin V apoptosis assay.

Conclusion

This compound is a valuable chemical probe for studying the intricate roles of the JNK signaling pathway in health and disease. Its high potency and well-characterized biological effects, including the induction of apoptosis and cell cycle arrest, make it a powerful tool for researchers in academia and the pharmaceutical industry. The experimental protocols provided in this guide offer a starting point for investigating the cellular and molecular consequences of JNK inhibition with this compound. Further research utilizing this and other selective JNK inhibitors will continue to unravel the complexities of JNK signaling and its potential as a therapeutic target.

References

JNK-IN-14: A Technical Guide for Researchers

This technical guide provides an in-depth overview of JNK-IN-14, a potent inhibitor of c-Jun N-terminal kinases (JNKs). It is intended for researchers, scientists, and drug development professionals working in areas where JNK signaling is a key therapeutic target. This document covers the fundamental properties of this compound, the intricate JNK signaling pathway it modulates, and detailed experimental protocols for its application in research settings.

Core Properties of this compound

This compound is a small molecule inhibitor targeting the JNK family of proteins. The following table summarizes its key quantitative data.

| Property | Value |

| CAS Number | Not publicly available |

| Molecular Weight | 521.63 g/mol [1] |

| Molecular Formula | C27H31N5O4S[1] |

The JNK Signaling Pathway and Mechanism of Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[2] The JNK signaling pathway is activated by a wide array of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[2] This pathway plays a crucial role in regulating various cellular processes such as apoptosis, inflammation, cell proliferation, and differentiation.[1]

The activation of JNKs occurs through a tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAPKKKs or MKKKs) phosphorylate and activate MAPKKs (MKK4 and MKK7), which in turn dually phosphorylate JNKs on threonine and tyrosine residues within a conserved T-P-Y motif. Once activated, JNKs phosphorylate a variety of downstream substrates, including transcription factors like c-Jun, which leads to the regulation of target gene expression.

This compound exerts its inhibitory effect by competing with ATP for the binding site on JNKs, thereby preventing the phosphorylation of downstream substrates.

Caption: JNK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: In Vitro JNK Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant JNK.

Materials:

-

Recombinant active JNK1, JNK2, or JNK3 enzyme

-

JNK substrate (e.g., GST-c-Jun)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

This compound

-

96-well plates

-

Phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun)

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Detection reagent (e.g., TMB substrate)

-

Plate reader

Procedure:

-

Coat a 96-well plate with the JNK substrate (e.g., GST-c-Jun).

-

Wash the wells to remove unbound substrate.

-

Add the recombinant active JNK enzyme to the wells.

-

Add varying concentrations of this compound to the wells and incubate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and wash the wells.

-

Add the primary phospho-specific antibody and incubate.

-

Wash and add the secondary antibody.

-

Wash and add the detection reagent.

-

Measure the signal using a plate reader.

-

Calculate the IC50 value of this compound.

Protocol 2: Western Blot Analysis of c-Jun Phosphorylation in Cells

This protocol assesses the ability of this compound to inhibit JNK activity within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

JNK-activating stimulus (e.g., anisomycin, UV radiation)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun, anti-total-c-Jun, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a JNK activator for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Prepare protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-c-Jun.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe for total c-Jun and the loading control to ensure equal protein loading.

Caption: Western Blot Workflow for c-Jun Phosphorylation.

Protocol 3: Cell Viability/Apoptosis Assay

This assay determines the effect of this compound on cell viability and apoptosis, which are common downstream consequences of JNK pathway modulation.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Apoptosis-inducing agent (optional)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®) or an apoptosis detection kit (e.g., Annexin V/PI staining)

-

96-well plates

-

Plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound, with or without an apoptosis-inducing agent.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

For cell viability, add the viability reagent and measure the signal according to the manufacturer's instructions using a plate reader.

-

For apoptosis, stain the cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry.

-

Analyze the data to determine the effect of this compound on cell viability or the induction of apoptosis.

This technical guide provides a foundational understanding of this compound and its application in research. For more specific applications, further optimization of these protocols may be necessary.

References

Methodological & Application

Application Notes for JNK-IN-14 In Vitro Kinase Assay

Application Notes and Protocols for JNK-IN-14 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNK-IN-14, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the effective use of this inhibitor in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that targets the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The JNK pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation.[2][3] Dysregulation of the JNK pathway is implicated in a variety of diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions.[4][5] this compound acts as an irreversible inhibitor, covalently binding to a cysteine residue within the ATP-binding site of JNK isoforms.

Mechanism of Action

The JNK signaling cascade is a multi-tiered pathway activated by various stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress. This cascade involves a series of protein kinases that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a range of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in diverse cellular responses. This compound inhibits the phosphorylation of these downstream targets by blocking the kinase activity of JNK1, JNK2, and JNK3.

Data Presentation

Quantitative data for this compound's inhibitory activity is summarized in the table below. It is important to note that the optimal concentration and incubation time for this compound will vary depending on the cell line and experimental conditions. Therefore, it is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific model.

| Parameter | JNK1 | JNK2 | JNK3 | Reference |

| IC50 (nM) | 4.67 | 18.7 | 0.98 |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is crucial for obtaining reliable and reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 507.6 g/mol ) in 197 µL of DMSO.

-

Gently vortex the solution to ensure it is fully dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Note on Solubility and Stability: this compound has low solubility in aqueous media. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium immediately before use. The final DMSO concentration in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is recommended to test the stability of this compound in your specific cell culture medium, as components in the medium can affect its stability over time.

Cell Viability Assay (MTT or WST-1)

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis of JNK Pathway Inhibition

This protocol allows for the detection of changes in the phosphorylation status of JNK downstream targets, such as c-Jun, to confirm the inhibitory activity of this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution

-

JNK pathway activator (e.g., anisomycin, UV radiation, TNF-α)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Jun, anti-total c-Jun, anti-phospho-JNK, anti-total JNK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

-

Stimulate the JNK pathway by treating the cells with a suitable activator for a predetermined time (e.g., 20-30 minutes with anisomycin). Include a non-stimulated control.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed for total c-Jun, total JNK, and a loading control.

Visualizations

JNK Signaling Pathway and Inhibition by this compound

Caption: JNK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: General experimental workflow for evaluating this compound in cell culture.

Troubleshooting

| Problem | Possible Cause | Solution |

| No inhibition of JNK signaling observed | - this compound concentration is too low.- Incubation time is too short.- JNK pathway is not adequately activated.- this compound has degraded. | - Perform a dose-response experiment to find the optimal concentration.- Perform a time-course experiment.- Confirm the efficacy of the JNK activator.- Prepare fresh stock solutions of this compound. |

| High background in Western blot | - Insufficient blocking.- Antibody concentration is too high.- Insufficient washing. | - Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Titrate primary and secondary antibodies.- Increase the number and duration of wash steps. |

| High cell toxicity at effective concentrations | - Off-target effects of this compound.- Solvent (DMSO) toxicity. | - Use the lowest effective concentration of this compound.- Ensure the final DMSO concentration is ≤ 0.5% and include a vehicle control. |

| Inconsistent results | - Variability in cell density.- Inconsistent treatment times.- Freeze-thaw cycles of this compound stock. | - Ensure consistent cell seeding density.- Standardize all incubation times.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |

Conclusion

This compound is a valuable tool for investigating the role of the JNK signaling pathway in various biological processes and disease models. The protocols provided in these application notes offer a starting point for researchers to design and execute experiments to assess the efficacy and mechanism of action of this inhibitor. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining accurate and reproducible data.

References

- 1. stemcell.com [stemcell.com]

- 2. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]

Application Notes and Protocols for In Vivo Studies of JNK Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, specific in vivo dosage and administration protocols for JNK-IN-14 have not been published in peer-reviewed literature. The following application notes and protocols are provided as a comprehensive guide for researchers interested in conducting in vivo studies with potent JNK inhibitors. The information is based on the in vitro profile of this compound and established methodologies for other well-characterized JNK inhibitors.

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1] It is primarily activated by stress stimuli, such as inflammatory cytokines, UV radiation, and oxidative stress.[1] The JNK pathway is involved in a wide array of cellular processes, including proliferation, apoptosis, and inflammation, making it a key therapeutic target in various diseases, particularly in oncology.[1][2]

This compound is a potent inhibitor of JNK isoforms.[3] Its in vitro activity suggests it may be a valuable tool for investigating the role of the JNK signaling pathway in disease models. These notes provide a framework for translating the in vitro potential of potent JNK inhibitors to in vivo experimental settings.

Data Presentation

In Vitro Inhibitory Activity of this compound

The following table summarizes the reported in vitro potency of this compound against the three JNK isoforms. This data is essential for understanding the compound's baseline activity before designing in vivo experiments.

| Target | IC50 (nM) | Reference |

| JNK1 | 1.81 | |

| JNK2 | 12.7 | |

| JNK3 | 10.5 |

Reference In Vivo Data for Other JNK Inhibitors

The table below provides a summary of in vivo experimental parameters for other selective JNK inhibitors. This information can serve as a valuable reference for determining an appropriate starting dose, administration route, and vehicle for a novel JNK inhibitor like this compound.

| Compound | Animal Model | Disease/Cancer Type | Dosage | Administration Route | Vehicle | Dosing Schedule | Key Findings / Reference |

| CC-401 | Mice | Colon Cancer Xenograft | 25 mg/kg | Intraperitoneal (IP) | Not Specified | Every 3 days | Potentiated the effect of bevacizumab and oxaliplatin. |

| SR-3306 | Mice | Parkinson's Disease Model (MPTP-induced) | 30 mg/kg | Oral (p.o.), single dose | Not Specified | Single dose | Protected against dopaminergic neuron loss. |

| SR-3306 | Rats | Parkinson's Disease Model (6-OHDA-induced) | 10 mg/kg/day | Subcutaneous (s.c.) | Not Specified | Daily for 14 days | Increased the number of tyrosine hydroxylase immunoreactive neurons. |

| AS602801 | Mice | Pancreatic Cancer Xenograft | 40 mg/kg/day | Not Specified | Not Specified | Daily | Inhibited cancer stem cells in established xenograft tumors. |

| JNK-IN-8 | Mice | Triple-Negative Breast Cancer Xenograft | Not Specified | Not Specified | Not Specified | Not Specified | Sensitized TNBC cells to lapatinib. |

Signaling Pathway and Experimental Workflow Visualizations

JNK Signaling Pathway

The following diagram illustrates the canonical JNK signaling pathway. Stress stimuli and cytokines activate a cascade of kinases (MAP3K and MAP2K) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun, to regulate gene expression and cellular processes.

References

JNK-IN-14: Application Notes for Western Blot Detection of p-JNK

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of JNK-IN-14, a potent JNK inhibitor, in conjunction with Western blotting to detect the phosphorylation status of c-Jun N-terminal kinase (JNK). This protocol is designed to enable researchers to accurately assess the inhibitory effects of this compound on the JNK signaling pathway.

JNK Signaling Pathway and Inhibition by this compound

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes including apoptosis, inflammation, and cell proliferation.[1] Dysregulation of this pathway is implicated in various diseases. The pathway is a tiered kinase cascade initiated by environmental stresses and inflammatory cytokines.[1][2][3] This cascade involves a MAP Kinase Kinase Kinase (MAP3K) activating a MAP Kinase Kinase (MKK4 or MKK7), which in turn phosphorylates JNK at threonine (Thr183) and tyrosine (Tyr185) residues for its activation.[1] Activated JNK then phosphorylates various downstream targets, including the transcription factor c-Jun. This compound is a potent inhibitor that targets JNK, thereby preventing the downstream signaling cascade.

JNK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for p-JNK Western Blot Analysis

A typical experiment involves cell culture, treatment with a JNK activator (e.g., Anisomycin, UV radiation) in the presence or absence of this compound, followed by cell lysis, protein quantification, and Western blot analysis for p-JNK, total JNK, and a loading control.

Overall workflow for Western blot analysis of p-JNK.

Quantitative Data Summary

The inhibitory effect of this compound can be quantified by measuring the band intensities from the Western blot and is often expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required for 50% inhibition of a biological function. Researchers should generate similar tables to present their quantitative Western blot data. The following table is an illustrative example.

| Parameter | JNK1 | JNK2 | JNK3 | Reference |

| IC50 (nM) | Value | Value | Value | [Your Data] |

Note: The data presented should be normalized to the vehicle control group. Actual results will vary depending on the experimental system, including cell type, stimulus, and treatment conditions.

Detailed Experimental Protocol

This protocol outlines the steps for treating cultured cells with a stimulus to activate the JNK pathway, followed by treatment with this compound to assess its inhibitory effect on the phosphorylation of JNK.

Materials and Reagents

-

Cell Culture: Appropriate cell line and culture medium.

-

JNK Activator: e.g., Anisomycin, UV radiation.

-

JNK Inhibitor: this compound.

-

Lysis Buffer: Modified RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS.

-

Western Blot: PVDF membrane, transfer buffer, blocking buffer (5% BSA in TBST), primary antibodies (anti-p-JNK (Thr183/Tyr185), anti-total JNK), HRP-conjugated secondary antibody.

-

Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Detection: Enhanced chemiluminescence (ECL) substrate.

Procedure

1. Cell Culture and Treatment

-

Seed cells in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency.

-

If necessary, starve the cells in serum-free medium for 4-6 hours prior to treatment.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a JNK pathway activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK phosphorylation. Include a non-stimulated control group.

2. Cell Lysis

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

3. Protein Quantification

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

4. Sample Preparation for SDS-PAGE

-

Add SDS-PAGE sample loading buffer to the lysates to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes. Samples can be stored at -80°C.

5. SDS-PAGE and Western Blotting

-

Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins from the gel to a PVDF membrane.

6. Immunoblotting

-

Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature.

-

Incubate the membrane with the primary antibody against p-JNK (Thr183/Tyr185) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

To normalize the data, strip the membrane and re-probe with an antibody against total JNK and a loading control (e.g., β-actin or GAPDH).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak p-JNK Signal | Ineffective JNK activation. | Confirm activator efficacy. |

| Phosphatase activity during lysis. | Ensure fresh phosphatase inhibitors are added to ice-cold lysis buffer. | |

| Insufficient protein loaded. | Load at least 20 µg of protein. | |

| Primary antibody not optimized. | Optimize antibody concentration and incubation time. | |

| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Use 5% BSA in TBST for all antibody dilutions and blocking steps. |

| Antibody concentration is too high. | Titrate primary and secondary antibodies. | |

| Insufficient washing. | Increase the number and duration of wash steps. | |

| Multiple Non-specific Bands | Antibody is not specific. | Use a different, validated antibody. |

| Protein degradation. | Ensure protease inhibitors are always used and samples are kept cold. | |

| Inconsistent Loading Control | Pipetting errors. | Use calibrated pipettes and be meticulous during sample loading. |

| Inaccurate protein quantification. | Ensure the BCA assay was performed correctly and that samples fall within the linear range of the standard curve. |

References

JNK-IN-14: Application Notes and Protocols for Immunoprecipitation Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of JNK-IN-14, a potent c-Jun N-terminal kinase (JNK) inhibitor, in immunoprecipitation kinase assays. This document includes detailed protocols, quantitative data for the inhibitor, and visualizations of the relevant biological pathways and experimental procedures.

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli, such as inflammatory cytokines, ultraviolet irradiation, and osmotic shock. The JNK signaling pathway is implicated in a variety of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] Dysregulation of the JNK pathway has been linked to numerous diseases, making it an important target for therapeutic intervention. This compound is a potent and selective inhibitor of JNK isoforms, making it a valuable tool for studying JNK-dependent signaling events.

This compound: Quantitative Data

This compound demonstrates high potency against JNK isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| JNK1 | 1.81[1] |

| JNK2 | 12.7[1] |

| JNK3 | 10.5[1] |

Mechanism of Action

This compound is part of a series of irreversible inhibitors that function by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of JNK. This covalent modification prevents the binding of ATP, thereby inhibiting the kinase activity of JNK. This targeted mechanism contributes to its high potency and selectivity.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the JNK signaling pathway, the general workflow for an immunoprecipitation kinase assay, and the mechanism of covalent inhibition by this compound.

Caption: A simplified diagram of the JNK signaling cascade.

Caption: The experimental workflow for an immunoprecipitation kinase assay.

Caption: Covalent inhibition mechanism of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for performing an immunoprecipitation kinase assay to evaluate the efficacy of this compound.

A. Cell Lysis and Protein Extraction

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with appropriate stimuli to activate the JNK pathway as required by the experimental design.

-

Harvesting: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. Incubate on ice for 10-15 minutes with occasional swirling.

-

Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

B. Immunoprecipitation of JNK

-

Lysate Preparation: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with cold lysis buffer.

-

Pre-clearing (Optional but Recommended): Add Protein A/G agarose or magnetic beads to the lysate and incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Antibody Incubation: Add a specific anti-JNK primary antibody to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Immunocomplex Capture: Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant and wash the beads three to five times with ice-cold wash buffer (e.g., lysis buffer or a less stringent buffer like PBS with 0.1% Tween-20). After the final wash, carefully remove all supernatant.

C. In Vitro Kinase Assay with this compound

-

Inhibitor Pre-incubation: Resuspend the washed immunocomplex beads in kinase assay buffer. Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the bead suspension. Incubate for 30 minutes at room temperature with gentle agitation to allow for covalent bond formation.

-

Kinase Reaction Initiation: To initiate the kinase reaction, add the kinase reaction mixture containing a JNK substrate (e.g., recombinant c-Jun or a peptide substrate) and ATP (including [γ-³²P]ATP for radioactive detection or unlabeled ATP for Western blot detection of a phospho-specific substrate).

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Termination: Stop the reaction by adding 2X Laemmli sample buffer and boiling the samples at 95-100°C for 5 minutes.

D. Analysis of Kinase Activity

-

SDS-PAGE: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the JNK substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software to determine the extent of JNK inhibition by this compound.

Conclusion

This compound is a highly potent and selective covalent inhibitor of JNK kinases. The provided protocols and data serve as a valuable resource for researchers investigating the role of JNK signaling in various biological contexts. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data in immunoprecipitation kinase assays.

References

JNK-IN-14: Application Notes and Protocols for Preparation and Storage in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNK-IN-14 is a potent inhibitor of c-Jun N-terminal kinases (JNK), demonstrating high selectivity for JNK1.[1][2] The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, and cell differentiation. Dysregulation of this pathway has been implicated in various diseases, making JNK inhibitors like this compound valuable tools for research and potential therapeutic development. This document provides detailed application notes and protocols for the preparation and storage of this compound in Dimethyl Sulfoxide (DMSO), along with an overview of the JNK signaling pathway and example experimental protocols.

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family. The JNK signaling cascade is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. The pathway involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK). Upon activation, JNKs phosphorylate a range of substrate proteins, most notably the transcription factor c-Jun, leading to the regulation of gene expression and subsequent cellular responses.

Figure 1: Simplified JNK Signaling Pathway. This diagram illustrates the activation of the JNK cascade by extracellular stimuli, leading to the regulation of gene expression and cellular responses. This compound acts as an inhibitor of JNK.

Quantitative Data

| Compound | Target | IC₅₀ (nM) | Estimated Solubility in DMSO |

| This compound | JNK1 | 1.81[1][2] | Not specified. Estimated to be similar to related compounds. |

| JNK2 | 12.7[1] | ||

| JNK3 | 10.5 | ||

| JNK-IN-8 | JNK1 | 4.67 | > 25.4 mg/mL |

| JNK2 | 18.7 | ||

| JNK3 | 0.98 | ||

| JNK-IN-7 | JNK1 | 1.5 | 50 mg/mL (101.3 mM) |

| JNK2 | 2 | ||

| JNK3 | 0.7 |

Note on DMSO: It is crucial to use anhydrous (moisture-free) DMSO, as the presence of water can significantly reduce the solubility of many small molecule inhibitors.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber-colored microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.

-

Solubilization: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in solubilization.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Storage of this compound Stock Solution

Proper storage is essential to maintain the stability and activity of the this compound stock solution.

-

Short-term storage (1-2 weeks): Store the aliquots at -20°C.

-

Long-term storage (up to 6 months): For extended storage, it is recommended to store the aliquots at -80°C.

Important Considerations:

-

Protect the stock solution from light.

-

Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

-

Before use, thaw the required aliquot at room temperature and centrifuge briefly to collect the solution at the bottom of the tube.

Figure 2: Workflow for the Preparation and Storage of this compound in DMSO. This diagram outlines the key steps from solubilization to long-term storage and eventual use in experiments.

Example Protocol: In Vitro Cell-Based Assay

This protocol provides a general guideline for using this compound in a cell-based assay to assess its inhibitory effect on JNK signaling.

Materials:

-

Cells of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

JNK activator (e.g., Anisomycin, TNF-α)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Protein assay reagent (e.g., BCA)

-

Antibodies for Western blotting (e.g., anti-phospho-c-Jun, anti-total-c-Jun, anti-JNK)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Serum Starvation (Optional): To reduce basal JNK activity, you may serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treatment with this compound: Prepare serial dilutions of this compound from the stock solution in serum-free or complete medium. The final DMSO concentration in the culture medium should be kept constant across all conditions and typically below 0.1% to avoid solvent-induced effects. Add the diluted this compound to the cells and incubate for the desired pre-treatment time (e.g., 1-2 hours).

-

Stimulation: Add the JNK activator (e.g., Anisomycin) to the culture medium at a pre-determined optimal concentration and incubate for the appropriate time (e.g., 30 minutes). Include a vehicle control (DMSO) and an activator-only control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.

-

Western Blot Analysis: Analyze the phosphorylation of JNK substrates, such as c-Jun, by Western blotting using phospho-specific antibodies. Normalize the results to the total protein levels of the target and a loading control (e.g., GAPDH or β-actin).

Example Protocol: In Vivo Study (General Guidelines)

The use of this compound in animal models requires careful formulation and dose-finding studies. The following are general considerations.

Vehicle Formulation: For in vivo administration, this compound will need to be formulated in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal, oral). A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. The final concentration of DMSO should be minimized to avoid toxicity.

Dose-Finding and Efficacy Studies:

-

Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to determine the MTD of this compound in the chosen animal model.

-

Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its bioavailability and half-life, which will inform the dosing schedule.

-

Efficacy Studies: Once the MTD and dosing regimen are established, efficacy studies can be performed in relevant disease models.

Disclaimer: The provided protocols are for guidance only. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. It is essential to consult relevant literature and safety data sheets before handling any chemical compounds. The information regarding the solubility and storage of this compound is based on data from similar compounds and should be confirmed experimentally.

References

Application Notes and Protocols for JNK Inhibitor Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK signaling pathway plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation.[1][2][3] Dysregulation of the JNK pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4] Pharmacological inhibition of JNK is a promising therapeutic strategy, and several small molecule inhibitors have been developed and evaluated in preclinical mouse models.

JNK-IN-8 is a potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[5] It forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the kinases. SP600125 is a reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.

Data Presentation

Table 1: In Vivo Efficacy of JNK Inhibitors in Mouse Models

| Compound | Mouse Model | Cancer/Disease Type | Dosing Regimen | Administration Route | Vehicle | Observed Efficacy |

| JNK-IN-8 | Nude (nu/J) mice with MDA-MB-231 xenografts | Triple-Negative Breast Cancer | 25 mg/kg, daily | Intraperitoneal (i.p.) | Not specified | Significantly increased survival when combined with lapatinib. |

| JNK-IN-8 | C57BL/6 mice with E0771 syngeneic tumors | Triple-Negative Breast Cancer | 20 mg/kg, daily for 10 days | Intraperitoneal (i.p.) | Not specified | Significantly slowed tumor growth. |

| SP600125 | C57BL/6 mice | MPTP-induced Parkinson's Disease | 30 mg/kg, i.p. | Intraperitoneal (i.p.) | Not specified | Protected dopaminergic neurons and partly restored dopamine levels. |

| SP600125 | CD-1 mice | LPS-induced Endotoxemia | 15 or 30 mg/kg | Intravenous (i.v.) or Oral (p.o.) | Not specified | Significantly inhibited serum TNF-α levels. |

| SP600125 | C57BL/6 mice | Anti-CD3 induced T-cell apoptosis | 15 mg/kg at 0, 12, 24, 36h | Subcutaneous (s.c.) | PPCES vehicle | Almost complete resistance to apoptosis of CD4+CD8+ thymocytes. |

| SP600125 | Swiss mice | 1,2-dimethylhydrazine-induced colon cancer | Not specified | Not specified | Not specified | Modulated JNK-1/β-catenin signaling. |

| D-JNKi1 (peptide inhibitor) | 3xTg-AD mice | Traumatic Brain Injury | Not specified | Not specified | D-TAT control peptide | Reduced total and phospho-tau accumulations. |

Table 2: Formulation and Vehicle for JNK Inhibitors

| Compound | Stock Solution Preparation | Vehicle for In Vivo Administration |

| JNK-IN-8 | Resuspend in DMSO (e.g., 10 mM stock). | Further dilution in a suitable vehicle for injection (e.g., a mixture of PEG300, Tween 80, and saline, or corn oil). |

| SP600125 | Dissolve in DMSO or ethanol. | 45% (w/v) 2-hydroxypropyl-β-cyclodextrin in water. |

Experimental Protocols

Protocol 1: In Vivo Efficacy of JNK-IN-8 in a Xenograft Mouse Model of Cancer

1. Materials:

-

JNK-IN-8 (powder)

-

Dimethyl sulfoxide (DMSO)

-

Vehicle for injection (e.g., corn oil or a solution of PEG300, Tween 80, and saline)

-

Cancer cell line (e.g., MDA-MB-231 for breast cancer)

-

Immunocompromised mice (e.g., nude mice, 6-8 weeks old)

-

Sterile PBS, syringes, needles, calipers

2. Methods:

-

JNK-IN-8 Formulation:

-

Prepare a stock solution of JNK-IN-8 by dissolving it in DMSO (e.g., 10 mM). Store aliquots at -20°C.

-

On the day of injection, thaw a stock solution aliquot and dilute it to the final desired concentration (e.g., 20-25 mg/kg) in the chosen vehicle. Ensure the final DMSO concentration is low to avoid toxicity.

-

-

Xenograft Tumor Implantation:

-

Culture cancer cells to ~80% confluency.

-

Harvest and resuspend cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Administer JNK-IN-8 (e.g., 20-25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.

-

-

Endpoint Analysis:

-

Continue treatment and tumor monitoring for a predefined period (e.g., 10-21 days) or until tumors in the control group reach the predetermined endpoint.

-

At the end of the study, euthanize mice and excise tumors for weight measurement, histopathological analysis, and molecular analysis (e.g., Western blot for p-JNK, p-c-Jun).

-

Protocol 2: In Vivo Efficacy of SP600125 in a Mouse Model of Inflammation

1. Materials:

-

SP600125 (powder)

-

Vehicle: 45% (w/v) 2-hydroxypropyl-β-cyclodextrin in water

-

Lipopolysaccharide (LPS)

-

C57BL/6 or CD-1 mice (6-8 weeks old)

-

Sterile saline, syringes, needles

-

ELISA kit for mouse TNF-α

2. Methods:

-

SP600125 Formulation:

-

Prepare the vehicle by dissolving 2-hydroxypropyl-β-cyclodextrin in sterile water.

-

Dissolve SP600125 in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).

-

-

Induction of Inflammation and Treatment:

-

Administer SP600125 or vehicle to mice via the desired route (e.g., i.p., i.v., or p.o.).

-

After a specified pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).

-

-

Endpoint Analysis:

-

At a specific time point post-LPS injection (e.g., 90 minutes), collect blood samples via cardiac puncture.

-

Prepare serum and measure the levels of TNF-α using an ELISA kit according to the manufacturer's instructions.

-

Tissues can also be collected for histopathological or molecular analysis.

-

Mandatory Visualization

Caption: A simplified diagram of the JNK signaling pathway.

Caption: A general experimental workflow for a xenograft mouse model study.

References

- 1. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. paulogentil.com [paulogentil.com]

- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

Application Notes and Protocols for JNK-IN-8 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli, such as inflammatory cytokines, oxidative stress, and UV radiation.[1][2][3] The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1][4] Dysregulation of the JNK pathway has been linked to various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Consequently, JNKs have emerged as attractive therapeutic targets.

JNK-IN-8 is a potent and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). It acts as a covalent inhibitor, forming a bond with a conserved cysteine residue in the ATP-binding site of the JNK enzymes. Its high potency and selectivity make it a valuable tool for studying JNK-dependent signaling pathways and for high-throughput screening (HTS) campaigns aimed at discovering novel JNK inhibitors. These application notes provide detailed protocols for the use of JNK-IN-8 in biochemical and cell-based high-throughput screening assays.

Data Presentation

The inhibitory activity of JNK-IN-8 has been characterized in various assays. The following tables summarize the key quantitative data for this inhibitor.

| Parameter | JNK1 | JNK2 | JNK3 | Assay Type | Reference |

| IC50 | 4.7 nM | 18.7 nM | 1.0 nM | Biochemical | |

| Cellular EC50 (c-Jun Phosphorylation) | 486 nM (HeLa) | - | - | Cell-Based | |

| Cellular EC50 (c-Jun Phosphorylation) | 338 nM (A375) | - | - | Cell-Based |

Table 1: Inhibitory Potency of JNK-IN-8 against JNK Isoforms.

| Parameter | Value | Assay Type | Notes |

| Z'-Factor | ≥ 0.6 | Biochemical TR-FRET | A Z'-factor of 0.5 or greater is generally considered indicative of a robust HTS assay. |

Table 2: Typical High-Throughput Screening Assay Performance.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the JNK signaling pathway and a typical high-throughput screening workflow for identifying JNK inhibitors.

Caption: The JNK signaling cascade and the inhibitory action of JNK-IN-8.

Caption: Experimental workflow for a JNK inhibitor HTS assay.

Experimental Protocols

Biochemical High-Throughput Screening Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay suitable for high-throughput screening of JNK1 inhibitors using JNK-IN-8 as a positive control.

Materials:

-

JNK1, active, recombinant human protein

-

GFP-c-Jun (1-79) substrate

-

ATP

-

JNK-IN-8

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

-

Detection Reagent: Terbium-conjugated anti-phospho-c-Jun (Ser73) antibody

-

384-well, low-volume, black assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of JNK-IN-8 in DMSO, starting from 1 mM. Prepare similar dilutions for test compounds.

-

Assay Plate Preparation:

-

Dispense 5 µL of Assay Buffer containing JNK1 enzyme to all wells of a 384-well plate.

-

Add 50 nL of the diluted JNK-IN-8, test compounds, or DMSO (vehicle control) to the appropriate wells.

-

Incubate for 15 minutes at room temperature.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 5 µL of Assay Buffer containing GFP-c-Jun substrate and ATP.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Stop the reaction and detect the phosphorylated substrate by adding 10 µL of Detection Reagent.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (GFP) and 620 nm (Terbium).

-

Data Analysis:

-

Calculate the TR-FRET ratio (520 nm emission / 620 nm emission).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-